molecular formula C21H28N2 B13438623 Hexylamine, 3,3-diphenyl-4-imino-N,N,1-trimethyl- CAS No. 14474-50-1

Hexylamine, 3,3-diphenyl-4-imino-N,N,1-trimethyl-

Cat. No.: B13438623
CAS No.: 14474-50-1
M. Wt: 308.5 g/mol
InChI Key: IYMWICAKQRYMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methadone Ketimine is a compound that combines the properties of methadone and ketamine. Methadone is a synthetic opioid used for pain management and opioid addiction treatment, while ketamine is an anesthetic and NMDA receptor antagonist known for its rapid-acting antidepressant effects . The combination of these two compounds aims to leverage their synergistic effects for enhanced therapeutic outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methadone Ketimine involves the combination of methadone and ketamine through a series of chemical reactions. The preparation typically starts with the synthesis of methadone, which involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane under basic conditions to form methadone . Ketamine is synthesized through the reaction of cyclohexanone with o-chlorobenzonitrile in the presence of a Grignard reagent, followed by imination and reduction steps .

Industrial Production Methods

Industrial production of Methadone Ketimine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methadone Ketimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted Methadone Ketimine compounds, each with unique pharmacological properties .

Scientific Research Applications

Methadone Ketimine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying opioid and NMDA receptor interactions.

    Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.

    Medicine: Explored for its potential in pain management, opioid addiction treatment, and depression therapy.

    Industry: Utilized in the development of new analgesic and anesthetic formulations .

Mechanism of Action

Methadone Ketimine exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methadone Ketimine is unique due to its combined opioid and NMDA receptor antagonist properties, offering a dual mechanism of action that enhances its therapeutic potential. This combination provides superior pain relief, reduced opioid tolerance, and potential antidepressant effects compared to other similar compounds .

Properties

CAS No.

14474-50-1

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

5-imino-N,N-dimethyl-4,4-diphenylheptan-2-amine

InChI

InChI=1S/C21H28N2/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,5,16H2,1-4H3

InChI Key

IYMWICAKQRYMNI-UHFFFAOYSA-N

Canonical SMILES

CCC(=N)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.